4-[4-(Methylamino)imidazo[1,2-a]quinoxalin-1-yl]benzene-1,2-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
EAPB 02303 is a small molecule drug that belongs to the Imiqualine family, which is a group of heterocyclic compounds based on the quinoxalinic moiety. It has shown significant cytotoxic activities against various cancer cell lines, particularly melanoma cell lines . The molecular formula of EAPB 02303 is C17H14N4O2, and it functions as a tubulin inhibitor .
Preparation Methods
The synthesis of EAPB 02303 involves a common synthetic route using 1-chloro-2-hydrazinoquinoxaline and an appropriate aldehyde. The cyclization process is ensured by an oxidation-reduction mechanism using chloranil . The substituents on positions 1 and 8 are chosen based on previous structure-activity relationship studies conducted within the Imiqualine family .
Chemical Reactions Analysis
EAPB 02303 undergoes various types of chemical reactions, including:
Oxidation-Reduction Reactions: The cyclization process during its synthesis involves an oxidation-reduction mechanism using chloranil.
Substitution Reactions: The substituents on positions 1 and 8 can be modified based on structure-activity relationship studies.
Common reagents used in these reactions include 1-chloro-2-hydrazinoquinoxaline, appropriate aldehydes, and chloranil . The major products formed from these reactions are novel compounds based on the [1,2,4]triazolo[4,3-a]quinoxaline scaffold .
Scientific Research Applications
EAPB 02303 has several scientific research applications, including:
Mechanism of Action
EAPB 02303 exerts its effects by inhibiting tubulin, which leads to the disruption of microtubules. This results in mitosis arrest and impairment of spindle assembly, ultimately inducing apoptosis and exhibiting antitumor activity . The mechanism of action of EAPB 02303 is different from a panel of well-known anticancer agents, as confirmed by transcriptomic analyses .
Comparison with Similar Compounds
EAPB 02303 is part of the Imiqualine family, which includes other compounds such as EAPB 0503 and EAPB 02302 . Compared to these compounds, EAPB 02303 is significantly more active against the A375 human melanoma cancer cell line . The unique structure and mechanism of action of EAPB 02303 make it a promising candidate for further research and development in the field of oncology .
Properties
Molecular Formula |
C17H14N4O2 |
---|---|
Molecular Weight |
306.32 g/mol |
IUPAC Name |
4-[4-(methylamino)imidazo[1,2-a]quinoxalin-1-yl]benzene-1,2-diol |
InChI |
InChI=1S/C17H14N4O2/c1-18-16-17-19-9-13(10-6-7-14(22)15(23)8-10)21(17)12-5-3-2-4-11(12)20-16/h2-9,22-23H,1H3,(H,18,20) |
InChI Key |
KOBYYHFBTUBHRR-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=NC2=CC=CC=C2N3C1=NC=C3C4=CC(=C(C=C4)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.